3-(Cyclobutylmethoxy)pyridine
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Overview
Description
3-(Cyclobutylmethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclobutylmethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutylmethoxy)pyridine typically involves the reaction of pyridine derivatives with cyclobutylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar principles but optimized for efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclobutylmethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
3-(Cyclobutylmethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-(Cyclobutylmethoxy)pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
- 3-(Cyclopropylmethoxy)pyridine
- 3-(Cyclopentylmethoxy)pyridine
- 3-(Cyclohexylmethoxy)pyridine
Comparison: Compared to its analogs, 3-(Cyclobutylmethoxy)pyridine is unique due to the specific size and strain of the cyclobutyl ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(cyclobutylmethoxy)pyridine |
InChI |
InChI=1S/C10H13NO/c1-3-9(4-1)8-12-10-5-2-6-11-7-10/h2,5-7,9H,1,3-4,8H2 |
InChI Key |
OGUZCSBNXQIHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=CN=CC=C2 |
Origin of Product |
United States |
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